molecular formula C22H18F3N3O2S B2929504 Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone CAS No. 477859-52-2

Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone

Cat. No.: B2929504
CAS No.: 477859-52-2
M. Wt: 445.46
InChI Key: PPPVGQLTGXGCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone is a pyrimidine-derived compound featuring a morpholino group, a phenyl ring, and a 3-(trifluoromethyl)phenyl sulfanyl substituent. The morpholino moiety, a six-membered ring containing oxygen and nitrogen, is commonly employed in medicinal chemistry to modulate solubility and bioavailability .

Though direct synthesis data for this compound are absent in the provided evidence, analogous pyrimidine derivatives (e.g., ) suggest that its preparation likely involves coupling reactions using catalysts like PdCl₂(PPh₃)₂ or acid-mediated condensations .

Properties

IUPAC Name

morpholin-4-yl-[2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidin-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S/c23-22(24,25)16-7-4-8-17(13-16)31-20-18(21(29)28-9-11-30-12-10-28)14-26-19(27-20)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPVGQLTGXGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C(N=C2SC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone (CAS number 477859-52-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, a pyrimidine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties. The trifluoromethyl group is known to enhance biological activity by increasing metabolic stability and lipid solubility, thus improving membrane permeability .

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, similar to other compounds containing trifluoromethyl groups. For instance, related compounds have shown effectiveness against c-KIT kinase, which is crucial in various cancers .
  • Enzyme Inhibition : The presence of the trifluoromethyl group also facilitates interactions with enzyme targets through halogen bonding. This characteristic has been linked to increased inhibition rates against enzymes such as cholinesterases and cyclooxygenase-2 (COX-2) .

Table 1: Biological Activity Summary

Activity Type Target IC50 Value (µM) Notes
Cholinesterase InhibitionAChE19.2Moderate activity observed in vitro.
Cholinesterase InhibitionBChE13.2Moderate activity observed in vitro.
COX-2 InhibitionCOX-2Not specifiedPotential anti-inflammatory effects noted.
CytotoxicityMCF-7 Cell LineNot specifiedEvaluated for potential anticancer properties.

Case Studies and Research Findings

  • In Vitro Studies : In a study focusing on related compounds, it was found that those with a trifluoromethyl group exhibited enhanced inhibitory effects against cholinesterases and lipoxygenases. The docking studies indicated that these compounds could form significant interactions with the active sites of these enzymes, leading to their observed biological activities .
  • Cytotoxicity Evaluation : The compound's cytotoxic effects were evaluated on the MCF-7 breast cancer cell line. Although specific IC50 values were not disclosed in the available literature, the presence of the morpholine and pyrimidine structures has been associated with potential anticancer activity in similar compounds .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic profiles suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics in vivo, indicating that this compound may also possess good pharmacokinetic properties .

Comparison with Similar Compounds

Structural Analogs and Key Differences

A. Morpholino(4-piperidinyl)methanone hydrochloride
  • Structure: Combines morpholino and piperidinyl groups with a methanone linker.
  • Properties : Higher melting point (279–286°C) due to ionic hydrochloride form, enhancing crystalline stability. Purity: 90% (JPY14,300/1g) .
B. (2-Morpholinopyrimidin-5-yl)methanol
  • Structure: Pyrimidine ring with morpholino and hydroxymethyl groups.
  • Properties : Lower melting point (76–77°C), reflecting reduced rigidity. Purity: 97% (JPY31,300/1g) .
  • Comparison : The absence of the sulfanyl and trifluoromethyl groups limits its hydrophobic character compared to the target compound. The hydroxymethyl group may confer higher polarity .
C. 5-(4-Fluorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Structure : Pyrazolo-pyrimidine scaffold with trifluoromethyl and piperazinyl substituents.
  • Molecular Formula : C₂₄H₁₉F₄N₅O (MW: 477.44) .
  • Comparison : Shares the trifluoromethyl group but replaces sulfanyl with a piperazinyl-carbonyl linkage, likely altering target binding affinity and metabolic stability .

Physicochemical and Functional Insights

Compound Molecular Formula Key Substituents Melting Point (°C) Purity/Price (JPY)
Target Compound C₂₂H₁₆F₃N₃O₂S¹ Trifluoromethyl, sulfanyl, morpholino N/A N/A
Morpholino(4-piperidinyl)methanone HCl C₁₀H₁₈N₂O₂·HCl Piperidinyl, hydrochloride 279–286 90% / 14,300
(2-Morpholinopyrimidin-5-yl)methanol C₉H₁₃N₃O₂ Hydroxymethyl 76–77 97% / 31,300
5-(4-Fluorophenyl)-...pyrimidine² C₂₄H₁₉F₄N₅O Trifluoromethyl, piperazinyl N/A N/A

¹ Inferred formula based on structural components.

  • Lipophilicity: The trifluoromethyl and phenyl-sulfanyl groups in the target compound likely confer higher logP values compared to non-fluorinated analogs (e.g., (2-Morpholinopyrimidin-5-yl)methanol) .
  • Reactivity: The sulfanyl group may act as a nucleophilic site or participate in disulfide bond formation, a feature absent in morpholino-piperidinyl or pyrazolo-pyrimidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.